2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a variety of functional groups, including an azepane ring, a sulfonyl group, a pyridine ring, and an oxazole ring
Preparation Methods
The synthesis of 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine.
Introduction of the Sulfonyl Group: The sulfonyl group is typically introduced via sulfonation, using reagents like sulfur trioxide or chlorosulfonic acid.
Synthesis of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving a nitrile and an amine.
Coupling Reactions: The various fragments are then coupled together using cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the final compound.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common reagents and conditions for these reactions would vary, but typically involve standard laboratory conditions and reagents.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar compounds include those with similar functional groups, such as other oxazole derivatives or compounds containing azepane rings. What sets 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile apart is its unique combination of functional groups, which can confer unique biological activity and chemical reactivity.
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c23-14-20-22(25-16-17-6-5-11-24-15-17)30-21(26-20)18-7-9-19(10-8-18)31(28,29)27-12-3-1-2-4-13-27/h5-11,15,25H,1-4,12-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRJWCYMKKGVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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